Coriamyrtin
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Overview
Description
Coriamyrtin is a toxic γ-lactone naturally present in a multitude of plants, including Scurrula parasitica and Coriaria microphylla . It is known for its convulsant properties, acting as an antagonist of GABA A receptors . This compound has a complex structure with the IUPAC name (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (+)-coriamyrtin involves a desymmetric strategy of a 1,3-cyclopentanedione moiety using an intramolecular aldol reaction . The synthesis includes the highly stereoselective construction of the cis-hydrindane skeleton and the formation of the 1,3-diepoxide moiety . The key reaction in this synthesis is the Grignard reaction of the ester with isopropenylmagnesium bromide .
Industrial Production Methods: Industrial production methods for coriamyrtin are not well-documented, likely due to its toxic nature and limited commercial applications. Most synthetic approaches are developed for research purposes rather than large-scale production.
Chemical Reactions Analysis
Types of Reactions: Coriamyrtin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for functionalization of the five-membered ring, particularly through epoxidation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various epoxides and hydroxylated derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Coriamyrtin has several scientific research applications:
Mechanism of Action
Coriamyrtin exerts its effects by antagonizing GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . By blocking these receptors, this compound induces convulsions and other excitatory effects . The molecular targets include the GABA A receptor subunits, and the pathways involved are primarily related to neurotransmitter inhibition .
Comparison with Similar Compounds
Picrotoxinin: Another sesquiterpene lactone with similar convulsant properties.
Tutin: A related compound found in the same plant family with neurotoxic effects.
Coriatin: Shares structural similarities and is also found in Coriaria species.
Uniqueness: Coriamyrtin is unique due to its specific antagonistic action on GABA A receptors and its complex bicyclic structure with multiple functional groups . Its synthesis and functionalization present significant challenges, making it a compound of interest in synthetic organic chemistry .
Properties
Molecular Formula |
C15H18O5 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(1S,2R,3S,5R,6R,7R,9S,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1 |
InChI Key |
BWWDLKVKPVKBGJ-TWMZOSGRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2C[C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C |
SMILES |
CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |
Canonical SMILES |
CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |
Synonyms |
coriamyrtin coriamyrtine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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